molecular formula C₂₈H₄₂O₅ B1157792 9-Acetyl Latanoprost

9-Acetyl Latanoprost

货号: B1157792
分子量: 474.63
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-Acetyl Latanoprost is a synthetic prostaglandin analogue and an acetylated derivative of latanoprost, a first-line therapy for glaucoma and ocular hypertension. Its molecular formula is C₂₈H₄₂O₆, with a molecular weight of 474.63 g/mol . Structurally, it differs from latanoprost (C₂₆H₄₀O₅) by the addition of an acetyl group at the 9-position, which may alter its pharmacokinetic properties, such as corneal permeability, metabolic stability, and activation by esterases . While latanoprost is a prodrug hydrolyzed to its active acid form in the cornea, the acetyl modification in this compound could influence its hydrolysis rate and bioavailability. However, clinical efficacy and safety data for this compound remain unreported in the provided evidence, necessitating comparisons with structurally and functionally related prostaglandin analogues.

属性

分子式

C₂₈H₄₂O₅

分子量

474.63

产品来源

United States

相似化合物的比较

Key Findings :

  • Tafluprost exhibits higher FP receptor affinity than latanoprost acid (Ki: 0.4 nM vs. ~1.0 nM) due to fluorine substitutions enhancing receptor binding .

Intraocular Pressure (IOP) Reduction Efficacy

Compound Mean IOP Reduction (mmHg) Study Duration Comparator Reference
Latanoprost 7.5 ± 0.3 12 weeks Timolol
Travoprost (a.m.) 16.9 ± 3.1 (24-h post-dose) 44 hours Latanoprost (a.m.)
NCX 470 (0.065%) -8.66 28 days Latanoprost (-7.43)
PF-Tafluprost 17.0 (daytime IOP) 24 hours Latanoprost (22.3)

Key Findings :

  • Travoprost demonstrated superior 24-hour IOP reduction compared to latanoprost (16.9 vs. 18.6 mmHg, p < 0.001) when dosed in the morning .
  • NCX 470, a nitric oxide-donating prostaglandin analogue, showed dose-dependent non-inferiority to latanoprost, with higher doses (0.065%) achieving −1.23 mmHg greater IOP reduction .
  • PF-Tafluprost exhibited lower 24-hour IOP fluctuations (3.9 ± 1.3 mmHg) compared to latanoprost (4.6 ± 1.6 mmHg) .

Permeation and Bioavailability

Formulation Cₘₐₓ (ng/mL) in AH Tₘₐₓ (h) AUC₀.₅–₂₄ₕ (ng·h/mL) Reference
Preserved Latanoprost 128 2 470
PF SF Latanoprost 145 2 521
PF Latanoprost 48 3 210

Key Findings :

  • Preserved and preservative-free surfactant (PF SF) latanoprost formulations showed 2–3× higher Cₘₐₓ and 2× higher AUC in aqueous humor (AH) compared to PF latanoprost, indicating superior corneal permeation .
  • PF Latanoprost had delayed Tₘₐₓ (3 h vs. 2 h), likely due to the absence of benzalkonium chloride (BAK), which enhances epithelial permeability in preserved formulations .

Key Findings :

  • PF Latanoprost matched preserved latanoprost in efficacy but had better tolerability, with fewer reports of hyperemia and corneal toxicity .
  • Patients on latanoprost persisted longer in therapy than those on bimatoprost or travoprost, attributed to lower hyperemia rates .

常见问题

Q. What criteria should guide the selection of animal models for evaluating the long-term ocular hypotensive effects of this compound?

  • Methodological Answer : Prioritize species with human-like prostaglandin receptor expression (e.g., cynomolgus monkeys). Monitor IOP diurnally for ≥3 months using calibrated tonometers. Histopathological analysis of outflow pathways post-mortem is essential to assess trabecular remodeling. Avoid rodents due to metabolic differences in esterase activity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。